![molecular formula C17H14Cl2N2O B4630953 3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4630953.png)
3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions aiming at introducing specific functional groups to achieve desired chemical structures. For instance, the synthesis of various N-arylbenzamides through reactions involving ethyl indole-2-carboxylates highlights methodologies that could be relevant for synthesizing 3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide. These methods include nucleophilic substitution reactions, condensation, and cyclization processes, which are crucial for building the compound's framework (Cucek & Verček, 2008).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by X-ray diffraction, NMR, and IR spectroscopy, providing insights into their conformation, bonding, and functional group orientation. For example, studies on similar compounds reveal the presence of intramolecular hydrogen bonding and specific molecular conformations that could influence the chemical behavior and biological activity of this compound. These structural features are essential for understanding the compound's reactivity and interaction with biological targets (Arslan et al., 2007).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including chlorocyclization, which can lead to the formation of fused rings and introduce new functional groups. Such reactions are critical for modifying the chemical and biological properties of the compound. The reactivity of the indole and benzamide moieties towards electrophiles and nucleophiles, respectively, plays a significant role in designing synthetic routes and understanding the compound's behavior in biological systems (Yin & You, 2014).
Scientific Research Applications
Synthesis Techniques
- A study on the synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates revealed methods for preparing these compounds, which are structurally related to 3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide. The process involved heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid, demonstrating a pathway to N-(5-chloro-1H-indol-3-yl)benzamide through decarboxylation reactions (Cucek & Verček, 2008).
Biological Activities
- Novel bi-heterocyclic benzamides, which include structures related to this compound, were synthesized and evaluated for their inhibitory effects against alkaline phosphatase. These compounds demonstrated potent inhibitory activities, suggesting potential applications in bone and teeth calcification (Abbasi et al., 2019).
Chemical Transformations
- The regioselective deprotonation of related compounds to form lithio derivatives, as demonstrated in a study, indicates the potential for complex chemical transformations involving benzamides. This work highlights the synthesis possibilities and reactivity patterns that could be relevant for derivatives of this compound (Rebstock et al., 2004).
Targeted Drug Delivery
- Research on alkylating benzamides with melanoma cytotoxicity includes radioiodinated N-(2-(diethylamino)ethyl)benzamides, highlighting the role of benzamide derivatives in targeted drug delivery for melanoma therapy. This suggests potential research applications of this compound in developing targeted therapies (Wolf et al., 2004).
properties
IUPAC Name |
3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O/c18-13-3-1-2-11(8-13)17(22)20-7-6-12-10-21-16-5-4-14(19)9-15(12)16/h1-5,8-10,21H,6-7H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBFUBFPTDNHEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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